molecular formula C8H7N3O B3354860 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde CAS No. 61289-66-5

3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B3354860
CAS No.: 61289-66-5
M. Wt: 161.16 g/mol
InChI Key: RIXQJVMZVHFQNY-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazo[4,5-b]pyridine ring, is a privileged pharmacophore known for its structural resemblance to purines, allowing it to interact with a wide range of biological targets . This compound is supplied with high purity for research applications. The imidazo[4,5-b]pyridine scaffold demonstrates a broad spectrum of pharmacological activities. A key area of research is its antitumor potential , where derivatives have been developed as potent inhibitors of critical enzymes like Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are implicated in cell proliferation and survival pathways in cancers . Furthermore, this chemical class shows promising antimicrobial activity . Structural modifications, such as the incorporation of specific substituents, have been shown to enhance activity against resistant Gram-positive and Gram-negative bacterial strains, making it a valuable template for developing new anti-infective agents . The presence of the aldehyde functional group at the 2-position provides a reactive handle for further synthetic modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and to optimize potency and selectivity . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. All chemicals must be handled by qualified and trained professionals adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQJVMZVHFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730905
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61289-66-5
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Pathways of 3 Methyl 3h Imidazo 4,5 B Pyridine 2 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde group at the C-2 position is a primary site of reactivity in 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde. Its carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. The electronic nature of the fused imidazopyridine ring system significantly influences the reactivity of this group.

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions. Studies on related imidazole- and pyridine-carboxaldehydes show that they can react with water and alcohols to form gem-diols and hemiacetals, respectively. nih.gov The equilibrium for these reactions is favored in protic solvents like methanol (B129727). nih.gov However, research indicates that imidazolecarboxaldehydes are generally less reactive toward the nucleophilic addition of water and methanol compared to their pyridinecarboxaldehyde counterparts. nih.gov

Condensation Reactions: A hallmark reaction of aldehydes is their condensation with active methylene (B1212753) compounds. While specific examples for this compound are not prevalent, related imidazopyridine-carbaldehydes are known to participate in Claisen-Schmidt condensations with ketones (e.g., acetophenone (B1666503) derivatives) in the presence of a base to form α,β-unsaturated ketones, known as chalcones.

Reductive Amination: The aldehyde can serve as an electrophile in multicomponent reactions. For instance, in aza-Friedel–Crafts reactions involving the related imidazo[1,2-a]pyridine (B132010) scaffold, aldehydes react with secondary amines under Lewis acid catalysis to form an electrophilic iminium ion intermediate. nih.gov This intermediate is then attacked by the nucleophilic C-3 position of the imidazopyridine ring. nih.gov A similar pathway could be envisioned for this compound, where the aldehyde facilitates the introduction of aminomethyl groups.

Disproportionation Reactions: In the absence of α-protons, the aldehyde group is a candidate for the Cannizzaro reaction under strong basic conditions. This involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid. nih.gov For some imidazolecarboxaldehydes, this reaction has been observed in alkaline methanol, leading to the corresponding hydroxymethyl and carboxylate products. nih.gov

Reactions Involving Nitrogen Atoms of the Imidazole (B134444) Ring

The imidazo[4,5-b]pyridine core possesses three nitrogen atoms, each with distinct electronic properties. In the specified this compound, the nitrogen at position 3 (N-3) is alkylated with a methyl group. This leaves the pyrrole-like nitrogen at N-1 and the pyridine-like nitrogen at N-4 as potential sites for further reaction, most notably alkylation.

The alkylation of the imidazo[4,5-b]pyridine scaffold is a well-documented transformation used to synthesize a variety of derivatives. researchgate.netmdpi.comuctm.edu The reaction typically proceeds by treating the heterocycle with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. uctm.eduresearchgate.net

Studies on related 2-substituted-3H-imidazo[4,5-b]pyridines have shown that alkylation can be complex, often yielding a mixture of regioisomers where the alkyl group is attached to N-1, N-3, or N-4. researchgate.netmdpi.com However, in the case of this compound, the N-3 position is already blocked. Therefore, any subsequent alkylation would be directed to the N-1 or N-4 positions. The distribution of these products is influenced by both steric and electronic factors. Several reports indicate that N-alkylation often occurs preferentially on the pyridine (B92270) nitrogen (N-4). researchgate.netfabad.org.trgazi.edu.tr

The table below summarizes typical conditions and outcomes for the N-alkylation of a related imidazo[4,5-b]pyridine scaffold.

Starting MaterialAlkylating AgentReaction ConditionsProducts (Regioisomers)YieldReference
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃, TEBAB, DMF, rt, 24hMixture of N-3 and N-4 isomers- mdpi.com
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃, TBAB, DMF, rt, 24h3-(prop-2-yn-1-yl)- derivative87% uctm.edu
2-(3,4-dimethoxyphenyl)-3H-imidazo[4,5-b]pyridinen-Butyl bromideK₂CO₃, DMFN-4 regioisomer formed preferentially- researchgate.net
2-phenyl-3H-imidazo[4,5-b]pyridineMethyl iodideNaH, DMFN-methyl derivativesLow (12-16%) mdpi.com

Transformations at the Pyridine Moiety

The pyridine portion of the imidazo[4,5-b]pyridine ring is electron-deficient and generally less reactive towards electrophilic substitution than a simple benzene (B151609) ring. However, it is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when converted into a pyridinium (B92312) salt.

Halogenation: The pyridine ring can be functionalized with halogen atoms, typically bromine or chlorine. Many synthetic routes utilize 5-bromo-2,3-diaminopyridine as a starting material, resulting in a 6-bromo-imidazo[4,5-b]pyridine core. mdpi.comfabad.org.tr This halogen atom can then serve as a handle for further transformations.

Cross-Coupling Reactions: A halogen substituent on the pyridine ring, such as at the C-6 position, is a key functional group for palladium-catalyzed cross-coupling reactions. Methods like the Suzuki coupling have been employed to introduce new aryl or heteroaryl groups onto the imidazo[4,5-b]pyridine scaffold, allowing for rapid diversification of the core structure. researchgate.net Similarly, Pd-catalyzed amidation reactions on chloro-substituted aminopyridines are used to construct the fused imidazole ring itself, highlighting the utility of halogenated pyridines in building and functionalizing the system. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the fused electron-withdrawing imidazole ring and the pyridine nitrogen atom activates the pyridine ring towards SNAr reactions. A leaving group, such as a halide, on the pyridine ring can be displaced by various nucleophiles. For example, a one-pot synthesis of N-substituted imidazo[4,5-b]pyridines starts with the SNAr reaction of a primary amine with 2-chloro-3-nitropyridine. acs.org

C-H Functionalization Strategies Utilizing the Compound

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. While extensively studied for isomeric systems like imidazo[1,2-a]pyridines (at C-3) and imidazo[1,5-a]pyridines (at C-1), reports on the direct C-H functionalization of the imidazo[4,5-b]pyridine scaffold are less common. nih.govacs.orgnih.gov

For this compound, the C-2 and C-3 positions are already substituted. The remaining C-H bonds are on the pyridine ring at positions C-5, C-6, and C-7. The electronic nature of the fused heterocyclic system makes these positions challenging to functionalize directly. The pyridine ring is generally electron-poor, making it resistant to electrophilic C-H activation.

However, transition-metal-catalyzed, directed C-H functionalization presents a potential pathway. In these mechanisms, a directing group on the molecule coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond and enabling its cleavage and subsequent functionalization. While not demonstrated on this specific molecule, strategies developed for pyridine C-H functionalization, often requiring a directing group, could potentially be adapted. For example, Ni-catalyzed alkenylation at the C-7 position of triazolopyridines has been reported as a method to access functionalized pyridines. researchgate.net Such approaches remain an area for future exploration for the imidazo[4,5-b]pyridine system.

Chemo-, Regio-, and Stereoselective Aspects of Reactions

Selectivity is a critical consideration in the reactions of a multifunctional molecule like this compound.

Chemoselectivity: The molecule possesses several reactive sites: the aldehyde carbonyl, the N-1 and N-4 nitrogen atoms, and the C-H bonds of the pyridine ring. A chosen reagent can often react preferentially at one site over the others. For example, mild nucleophiles will selectively attack the electrophilic aldehyde carbon without affecting the aromatic rings. Conversely, alkylating agents under basic conditions will target the nucleophilic nitrogen atoms. The choice of reaction conditions is paramount in directing the transformation to the desired functional group.

Regioselectivity: This is most prominently observed in the N-alkylation of the imidazo[4,5-b]pyridine core. As discussed in section 3.2, alkylation of the parent 3H-imidazo[4,5-b]pyridine can lead to a mixture of N-1, N-3, and N-4 isomers. mdpi.com The pre-methylation at N-3 in the target compound simplifies the outcome, restricting further alkylation to N-1 or N-4. The final product ratio is a delicate balance of the nucleophilicity of the respective nitrogen atoms and steric hindrance. Experimental evidence from related systems suggests that alkylation often favors the more accessible and pyridine-like N-4 position. researchgate.netfabad.org.tr Structural elucidation of the resulting regioisomers typically requires advanced NMR techniques like 2D-NOESY. researchgate.netfabad.org.tr

Stereoselectivity: While the parent molecule is achiral, stereoselectivity becomes important when new stereocenters are created. For instance, the addition of a chiral nucleophile to the aldehyde group or reactions on a chiral-substituted derivative would require consideration of stereochemical outcomes. In a related system, the annelation of 3-substituted imidazo[4,5-b]pyridines with cyanoacetylenic alcohols was found to proceed stereoselectively to give only the Z-isomer of the resulting 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridine adduct. researchgate.net This highlights the potential for the rigid fused-ring system to direct the stereochemical course of reactions.

Derivatization and Analogue Synthesis Based on 3 Methyl 3h Imidazo 4,5 B Pyridine 2 Carbaldehyde

Formation of Imines, Hydrazones, and Oximes

The carbonyl group of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamine (B1172632) to afford the corresponding imines (Schiff bases), hydrazones, and oximes. These reactions are typically carried out under mild conditions and often catalyzed by acids. redalyc.org

Imines are synthesized by the reaction of the aldehyde with primary amines. redalyc.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. redalyc.orgorganic-chemistry.org The resulting C=N double bond in the imine is a versatile functional group for further chemical modifications.

Hydrazones are formed through the reaction of the carbaldehyde with hydrazines or their derivatives. nih.govnih.gov These compounds are of significant interest due to their prevalence in biologically active molecules. nih.gov The reaction is analogous to imine formation and results in a structure containing the -NHN=CH- moiety. nih.gov

Oximes are prepared by the condensation of the aldehyde with hydroxylamine. researchgate.net Pyridine (B92270) oximes, in particular, have been explored for various applications. researchgate.net The formation of the C=N-OH group provides a handle for further synthetic transformations. acs.org

Table 1: Examples of Condensation Reactions with this compound

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)ImineMild acid catalysis, dehydration
Hydrazine (H₂N-NH₂)HydrazoneMild acid catalysis, dehydration
Hydroxylamine (H₂N-OH)OximeMild acid catalysis, dehydration

Reductions and Oxidations of the Carbaldehyde Group

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into two different classes of derivatives.

Reductions: The reduction of the carbaldehyde to the corresponding primary alcohol, (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and proceed under mild conditions. The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and other functional groups.

Oxidations: Oxidation of the carbaldehyde group yields 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid. A range of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and acid chlorides.

Table 2: Summary of Reduction and Oxidation Reactions

TransformationProductTypical Reagents
Reduction(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanolNaBH₄, LiAlH₄
Oxidation3-Methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acidKMnO₄, K₂Cr₂O₇, Ag₂O

Functionalization of the Heterocyclic Skeleton (e.g., Alkylation, Halogenation, Cross-Coupling)

Beyond modifications of the carbaldehyde group, the heterocyclic core of this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents.

Alkylation: Alkylation can occur at different positions on the imidazopyridine ring system. For instance, N-alkylation of the imidazole (B134444) nitrogen is a common reaction. researchgate.net C-alkylation at positions on the pyridine or imidazole ring can also be achieved, often through metal-catalyzed reactions or by using organometallic reagents. nih.govcardiff.ac.uk For example, C3-alkylation of imidazo[1,2-a]pyridines has been demonstrated through three-component aza-Friedel–Crafts reactions. nih.govresearchgate.net

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the heterocyclic skeleton can be accomplished using various halogenating agents. These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions. For example, bromination of the imidazo[4,5-b]pyridine ring has been reported. eurjchem.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can be coupled with a wide range of boronic acids, organostannanes, and terminal alkynes to introduce aryl, heteroaryl, and alkynyl substituents. mdpi.comrsc.org These reactions significantly expand the structural diversity of accessible analogues.

Construction of Fused and Spirocyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex fused and spirocyclic ring systems.

Fused Systems: The aldehyde functionality can participate in intramolecular cyclization reactions or be used in multicomponent reactions to build additional rings onto the imidazopyridine core. For instance, condensation reactions followed by cyclization can lead to the formation of fused polycyclic aromatic nitrogen heterocycles. beilstein-journals.orgorganic-chemistry.org The synthesis of fused imidazoles from ortho-diamines and aldehydes is a well-established method. organic-chemistry.org

Spirocyclic Systems: Spirocyclic compounds, where two rings share a single atom, can be synthesized from derivatives of this compound. For example, the aldehyde can be converted into a ketone, which can then undergo reactions to form spirocyclic structures. The synthesis of spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives has been reported as inhibitors of certain kinases. nih.gov The construction of spirocyclic systems often involves multi-step synthetic sequences. beilstein-journals.org

Design and Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

Leveraging the reactivity of the carbaldehyde and the heterocyclic core, this compound is a valuable precursor for the design and synthesis of complex polycyclic aromatic nitrogen heterocycles (PANHs). These intricate molecular architectures are of interest due to their potential electronic and photophysical properties, as well as their presence in biologically active natural products and pharmaceuticals.

The synthesis of such complex systems can be achieved through various strategies, including:

Annulation reactions: Building additional aromatic rings onto the existing imidazopyridine framework.

Multi-component reactions: Combining the aldehyde with multiple other reactants in a single step to construct complex polycyclic systems. beilstein-journals.org

Tandem or domino reactions: Where a series of reactions occur sequentially in a single pot to afford the desired complex product. acs.org

These synthetic approaches allow for the creation of novel and diverse PANHs with tailored properties, starting from the versatile this compound scaffold. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Advanced Spectroscopic Methods (e.g., 2D NMR, Solid-State NMR, Chiroptical)No literature could be found describing the application of advanced spectroscopic methods such as 2D NMR, solid-state NMR, or chiroptical spectroscopy for the structural analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde.

The absence of empirical data across all major structural elucidation techniques makes it impossible to provide a scientifically accurate and detailed analysis as requested. The available literature focuses on isomeric structures (e.g., imidazo[1,2-a]pyridines, or imidazo[4,5-b]pyridines with substitution at different positions) or on derivatives with different functional groups. rsc.orguctm.eduresearchgate.netnih.gov This highlights a gap in the current chemical literature concerning the synthesis and characterization of this compound. Without primary research data, any detailed discussion on its spectroscopic and crystallographic properties would be purely speculative.

Computational and Theoretical Investigations of 3 Methyl 3h Imidazo 4,5 B Pyridine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No specific studies utilizing DFT to calculate the electronic structure and molecular geometry of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde were found.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

No published MD simulations detailing the conformational analysis or interfacial behavior of this compound are available.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

There are no available quantum chemical studies focused on the reaction mechanisms and transition states involving this compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

No theoretical predictions or interpretations of spectroscopic parameters for this compound were found in the literature.

Analysis of Aromaticity, Electronic Delocalization, and Molecular Electrostatic Potential

No specific analyses of the aromaticity, electronic delocalization, or molecular electrostatic potential for this compound have been published.

Applications of 3 Methyl 3h Imidazo 4,5 B Pyridine 2 Carbaldehyde in Niche Research Areas

Utility in Supramolecular Chemistry and Self-Assembly Processes

The structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde, featuring a flat aromatic core and hydrogen bond acceptors (nitrogen atoms, aldehyde oxygen), suggests potential for use in supramolecular chemistry. The imidazole (B134444) ring is a known component in molecules that form supramolecular species through noncovalent interactions like hydrogen bonding and π–π stacking. nih.gov Molecules with similar fused aromatic structures are known to engage in self-assembly processes to form ordered, higher-dimensional structures. nih.gov

However, a detailed search of scientific databases reveals no specific studies where this compound has been explicitly used as a component in host-guest systems, molecular recognition events, or self-assembling materials.

Role as a Ligand in Coordination Chemistry and Catalysis

The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms that can act as electron-pair donors, making its derivatives potential ligands for coordinating with metal ions. nih.gov The presence of nitrogen atoms in the heterocyclic core provides the capacity to act as a ligand, a feature that is fundamental to coordination chemistry. nih.gov Research on related N-heterocyclic ligands, such as those derived from pyridine (B92270) and imidazole, shows extensive investigation into their coordination behavior with transition metals. mdpi.com

Application as a Building Block for Functional Materials (e.g., Polymers, Covalent Organic Frameworks, Fluorescent Compounds)

The bifunctional nature of this compound, possessing a reactive aldehyde group and a stable heterocyclic core, makes it a theoretical candidate as a monomer or building block for functional materials.

Polymers: The aldehyde functionality allows for participation in condensation polymerization reactions.

Covalent Organic Frameworks (COFs): Aldehydes are common building blocks for the synthesis of imine-linked COFs, which are crystalline porous polymers with applications in various fields. mdpi.com The synthesis of COFs often involves the reaction of aldehydes with amine-containing monomers. nih.gov While pyridine-based COFs have been constructed, the use of this specific imidazo[4,5-b]pyridine derivative has not been reported. rsc.org

Fluorescent Compounds: Other isomers, such as imidazo[1,2-a]pyridines, are well-known for their fluorescent properties and their use as organic fluorophores and photochemical sensors. researchgate.netnih.gov The fluorescence of these systems is influenced by substituents on the heterocyclic rings. nih.gov Although the imidazo[4,5-b]pyridine core is part of various biologically active molecules, its photophysical properties, particularly for the 2-carbaldehyde derivative in the context of non-biological functional materials, are not well-documented.

Development of Chemical Probes and Sensors (excluding biological/clinical applications)

Derivatives of related scaffolds like imidazo[1,5-a]pyridine (B1214698) have been developed as fluorescent probes. mdpi.com The design of such probes often relies on the sensitive photophysical response of the heterocyclic core to changes in its environment, such as the presence of specific ions or molecules. The nitrogen-rich structure of this compound suggests a potential for ion-sensing applications through coordination events that could modulate its (currently uncharacterized) photophysical properties.

Despite this potential, there are no specific reports found in the scientific literature describing the synthesis and application of this compound as a chemical probe or sensor for non-biological targets.

Contribution to Methodological Advancements in Organic Synthesis

The synthesis of the imidazo[4,5-b]pyridine core is an active area of research in organic chemistry, with various methods developed for its construction. researchgate.neteurjchem.comnih.gov These methods often involve the cyclization of appropriately substituted pyridine diamines with aldehydes or other reagents. nih.gov The development of new, efficient, and eco-friendly synthetic routes to this scaffold is of considerable interest. researchgate.net

However, the synthesis of this compound itself has not been highlighted as a major methodological advancement. While general methods for creating the parent ring system exist, this specific derivative is not frequently cited as an example that showcases a novel or significantly improved synthetic methodology.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways

Future synthetic research will likely move beyond traditional methods to embrace more efficient and novel strategies for assembling the imidazo[4,5-b]pyridine scaffold and its derivatives.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to reduce reaction times and increase yields for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.net Future work could focus on adapting these high-speed, efficient conditions for the synthesis of the 2-carbaldehyde derivative, potentially leading to cleaner reactions and rapid library generation. researchgate.net

One-Pot Multicomponent Reactions: One-pot, three-component reactions are highly attractive for their atom economy and procedural simplicity. researchgate.net Designing a convergent one-pot synthesis for 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde from simple, readily available precursors would represent a significant advancement, streamlining its production.

Photocatalytic Approaches: Photocatalytic C(sp²)−C(sp²) cross-coupling reactions have been successfully used to synthesize 7‐aryl‐1H‐imidazo[4,5‐b]pyridines under mild conditions. researchgate.net Exploring visible-light-induced photochemical methods for constructing or functionalizing the this compound core could provide access to novel derivatives that are inaccessible through thermal reactions. nih.gov

A comparison of conventional and emerging synthetic strategies is outlined below.

Synthetic Strategy Key Advantages Potential Application for Target Compound References
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactionsRapid synthesis and derivatization researchgate.net
One-Pot ReactionsHigh atom economy, operational simplicity, diversityConvergent and efficient core synthesis researchgate.net
PhotocatalysisMild reaction conditions, unique reactivity pathwaysC-H functionalization, novel derivative synthesis researchgate.netnih.gov
Palladium-Catalyzed CouplingHigh functional group tolerance, regioselectivitySynthesis of C2- and N1-substituted analogs researchgate.netorganic-chemistry.org

Investigation of Novel Reactivity Patterns

The reactivity of this compound is ripe for exploration, particularly concerning the interplay between the aldehyde functionality and the heterocyclic system.

Cross-Coupling Reactions: The imidazo[4,5-b]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. researchgate.netnih.gov Future studies could explore these reactions starting with halogenated precursors of the title compound to install diverse substituents at various positions, creating a library of functionally rich molecules.

Cycloaddition Reactions: The development of (3+2) cycloaddition reactions to form imidazo[1,2-a]pyridines suggests that similar strategies could be investigated for the imidazo[4,5-b]pyridine system. nih.gov Exploring the potential of the imidazole (B134444) or pyridine (B92270) rings within the core to participate in cycloaddition reactions could unlock new avenues for constructing more complex fused heterocyclic systems.

Aldehyde Group Transformations: The 2-carbaldehyde group is a versatile chemical handle. Beyond standard transformations, its reactivity in the context of the electron-rich heterocyclic system could be explored. For example, its use in multicomponent reactions or as a directing group for C-H activation at other positions on the ring system presents an exciting area for investigation. The electronic structure of the heterocyclic ring significantly influences the reactivity of the attached carbonyl group. nih.gov Studies on related 2-acetylimidazo[4,5-b]pyridine have shown it readily reacts with aldehydes and hydrazides, indicating the potential for the 2-carbaldehyde group to undergo similar condensations to form α,β-unsaturated ketones and hydrazido-hydrazones. nih.gov

Expansion into Advanced Materials Science Research

The inherent photophysical properties of the imidazo[4,5-b]pyridine scaffold suggest significant potential for its application in materials science. researchgate.net

Fluorescent Probes and Sensors: Imidazopyridine derivatives are known to possess fluorescent properties. researchgate.netnih.gov Research could be directed towards developing derivatives of this compound as fluorescent probes for detecting metal ions or changes in pH. irb.hrnih.gov The aldehyde group can be readily converted into an imine or other chelating moieties to facilitate selective ion binding, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov

Organic Electronics and Optoelectronics: The π-conjugated system of imidazo[4,5-b]pyridines makes them candidates for use in organic electronics. nih.gov By extending the conjugation through reactions at the aldehyde group, it may be possible to tune the electronic properties and develop novel materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Studies on related systems have shown that tuning substituents allows for emission from the near-UV to the deep-blue region. nih.gov

Corrosion Inhibitors: The nitrogen atoms in the heterocyclic core provide potential coordination sites for metal surfaces. Monte Carlo simulations on related imidazo[4,5-b]pyridines have suggested a remarkable tendency to adsorb onto iron surfaces. uctm.edu This indicates a promising research direction for developing derivatives of the title compound as effective corrosion inhibitors for metals in acidic environments. uctm.edu

Potential Application Relevant Property Research Goal References
Fluorescent SensorsLuminescence, Metal ChelationDesign of probes for specific metal ions (e.g., Fe³⁺, Hg²⁺) irb.hrnih.gov
Optoelectronicsπ-Conjugation, PhotoluminescenceDevelopment of novel deep-blue emitters for OLEDs nih.gov
Corrosion InhibitionHeteroatom coordination, Surface AdsorptionCreation of effective anti-corrosion agents for iron/steel uctm.edu
Metal-Organic Frameworks (MOFs)Ligand Scaffolding, Metal BindingSynthesis of MOFs with tailored porosity and catalytic sites mdpi.commdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating research and discovery related to this compound.

Predictive Modeling: ML models can be trained on existing data for imidazopyridine derivatives to predict various properties, including biological activity (e.g., kinase inhibition), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and material characteristics (e.g., fluorescence quantum yield). nih.govnih.gov This would enable the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.

Reaction Optimization and Pathway Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (catalyst, solvent, temperature) for the synthesis of the target compound and its analogs. nih.gov Furthermore, AI can assist in proposing novel and unconventional synthetic pathways that may not be immediately obvious to human chemists.

De Novo Design: Generative ML models can design entirely new molecules based on the imidazo[4,5-b]pyridine scaffold. By defining desired properties as objectives, these models can propose novel structures with high predicted activity or specific material characteristics, expanding the accessible chemical space.

Development of Sustainable and Economically Viable Chemical Processes

Future research must also prioritize the development of green and cost-effective methods for the synthesis and application of this compound.

Green Solvents and Catalysts: A key area of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of 1H-imidazo[4,5-b]pyridine derivatives via air oxidative cyclocondensation. nih.govmdpi.com The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, also represents a promising avenue for sustainable synthesis. mdpi.com

Atom Economy and Energy Efficiency: As previously mentioned, multicomponent reactions maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product. researchgate.net Combining these strategies with energy-efficient techniques like microwave heating or ambient temperature photocatalysis can significantly reduce the environmental footprint and cost of synthesis. researchgate.net

Catalyst Recycling: For processes that rely on precious metal catalysts like palladium, developing efficient methods for catalyst recovery and recycling is crucial for economic viability. organic-chemistry.orgnih.gov Immobilizing catalysts on solid supports is one strategy that can facilitate easier separation and reuse, contributing to a more sustainable chemical process.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving pyridine derivatives and aldehydes. A multistep procedure involves reacting pyridine-2-carbaldehyde with diamines under oxidizing conditions (e.g., CAN/H₂O₂) to form the imidazo[4,5-b]pyridine core . Thermolysis of 3-azidopyridines is another method, though yields may vary depending on substituents and temperature control . Optimization includes adjusting solvent polarity, reaction time, and catalysts (e.g., phase-transfer catalysts like tetra-n-butylammonium bromide) to improve yields . Microwave-assisted synthesis can reduce reaction times and enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography is essential for resolving the planar imidazo[4,5-b]pyridine core and dihedral angles of substituents (e.g., 41.53° between the methoxyphenyl ring and the core) .
  • NMR (¹H/¹³C) identifies proton environments, such as methyl groups at N3 and aldehyde protons.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, with collision cross-section (CCS) predictions aiding in adduct identification (e.g., [M+H]+ CCS = 131.5 Ų) .

Q. How can researchers screen the biological activity of this compound?

Prioritize assays targeting kinases (e.g., c-Met) due to structural similarities to imidazo[4,5-b]pyridine-based kinase inhibitors . Use in vitro cytotoxicity assays (e.g., against cancer cell lines) and antimicrobial screens (e.g., fungal pathogens) . Dose-response studies and IC₅₀ calculations are critical for potency evaluation.

Q. What handling and storage protocols ensure compound stability?

Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Use airtight, light-resistant containers to prevent aldehyde oxidation. For solubility, warm samples to 37°C and sonicate in polar solvents (e.g., DMSO) . Follow safety protocols: wear gloves, avoid inhalation, and use fume hoods during synthesis .

Q. Which analytical methods validate purity and identity?

  • HPLC with UV detection monitors purity (>98% recommended).
  • FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • Elemental analysis verifies C, H, N composition .

Advanced Research Questions

Q. How can advanced synthetic strategies improve yield and selectivity?

  • Microwave irradiation accelerates reactions (e.g., Biotage Initiator 2.0 reduces time from hours to minutes) .
  • Phase-transfer catalysis enhances interfacial reactions, as seen in brominated derivative synthesis .
  • Enzyme-mediated synthesis (not directly evidenced but suggested by bioconjugation trends) could reduce harsh conditions.

Q. What computational approaches predict reactivity and binding interactions?

  • DFT studies model electronic properties (e.g., HOMO-LUMO gaps) and optimize substituent effects .
  • Molecular docking identifies binding poses with targets like c-Met kinase, guiding SAR (structure-activity relationship) studies .

Q. How should researchers resolve contradictions in biological data across studies?

  • Compare assay conditions: Variations in cell lines (e.g., H1975 vs. A549), incubation times, or solvent carriers (DMSO vs. PBS) may explain discrepancies .
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

Q. What role do non-covalent interactions play in crystallization and activity?

  • Intermolecular C–H⋯N hydrogen bonds form inversion dimers in crystals, stabilizing the lattice .
  • π-π stacking between imidazo[4,5-b]pyridine rings enhances crystal packing and may influence solubility .
  • Substituents (e.g., methoxy groups) modulate these interactions, affecting bioavailability .

Q. How can structural modifications enhance pharmacological properties?

  • Introduce electron-withdrawing groups (e.g., Br at C6) to improve metabolic stability .
  • Replace the aldehyde with amide or nitrile moieties to reduce reactivity while retaining kinase affinity .
  • Use prodrug strategies (e.g., esterification) to enhance solubility and oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.